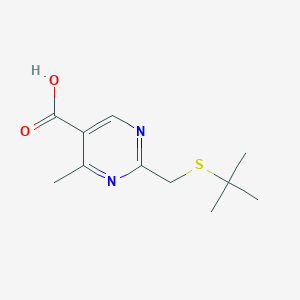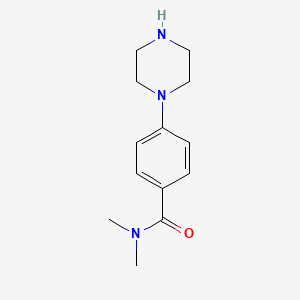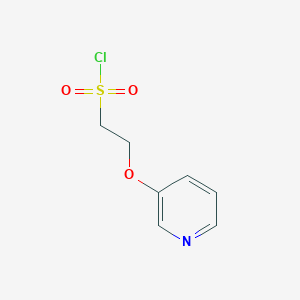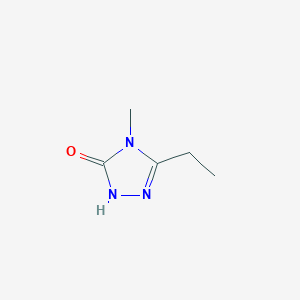
2-((Tert-butylthio)methyl)-4-methylpyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Tert-butylthio)methyl)-4-methylpyrimidine-5-carboxylic acid is a chemical compound that belongs to the family of pyrimidines This compound is characterized by the presence of a tert-butylthio group attached to a methyl group, which is further connected to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butylthio)methyl)-4-methylpyrimidine-5-carboxylic acid typically involves the reaction of tert-butylthiol with a suitable pyrimidine derivative. One common method involves the use of tert-butylthiol and a pyrimidine derivative in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-((Tert-butylthio)methyl)-4-methylpyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butylthio group.
Substitution: The tert-butylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-thiolated pyrimidine derivatives.
Substitution: Pyrimidine derivatives with various functional groups replacing the tert-butylthio group.
Wissenschaftliche Forschungsanwendungen
2-((Tert-butylthio)methyl)-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and cytotoxic activities.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-((Tert-butylthio)methyl)-4-methylpyrimidine-5-carboxylic acid is not well understood. it is believed to act as a nucleophile in various reactions due to the presence of the thioether group. The compound can also act as a Lewis base due to the presence of the pyrimidine ring. It has been reported to exhibit antimicrobial activity against various microorganisms and cytotoxic activity against cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine, 2-[(tert-butylthio)methyl]-: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Terbufos: An organophosphate compound with a similar tert-butylthio group.
Eigenschaften
Molekularformel |
C11H16N2O2S |
|---|---|
Molekulargewicht |
240.32 g/mol |
IUPAC-Name |
2-(tert-butylsulfanylmethyl)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2S/c1-7-8(10(14)15)5-12-9(13-7)6-16-11(2,3)4/h5H,6H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
WIHDMKOLSOBCGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1C(=O)O)CSC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13534814.png)
![1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine](/img/structure/B13534822.png)




![2-Thia-6-azaspiro[3.3]heptane 2-oxide](/img/structure/B13534860.png)
![Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13534865.png)


